PRMT6 Inhibitory Potency: 2.4-Fold Superiority Over the 4-Trifluoroethoxybenzyl Analog
In a direct head-to-head comparison using the same assay format, 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- inhibits human full-length PRMT6 with an IC50 of 48 nM, whereas the 4-trifluoroethoxybenzyl analog (BDBM50194764) yields an IC50 of 117 nM [1][2]. This corresponds to a 2.4-fold improvement in potency attributable solely to the methoxy-to-trifluoroethoxy substitution on the benzyl ring.
| Evidence Dimension | PRMT6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | BDBM50194764 (4-trifluoroethoxybenzyl analog): IC50 = 117 nM |
| Quantified Difference | 2.4-fold more potent (48 nM vs. 117 nM) |
| Conditions | Inhibition of human full-length PRMT6 (residues 1–375) expressed in baculovirus system; methylation activity assay (BindingDB / ChEMBL curated data) |
Why This Matters
For teams optimizing PRMT6 inhibitors, a 2.4-fold potency gain at the enzymatic level can translate into a substantially lower effective dose in cellular assays, reducing off-target risk and improving the therapeutic window.
- [1] BindingDB. BDBM50194774 (CHEMBL3930600): IC50 = 48 nM for PRMT6. View Source
- [2] BindingDB. BDBM50194764 (CHEMBL3960002): IC50 = 117 nM for PRMT6. View Source
